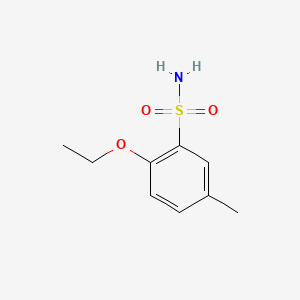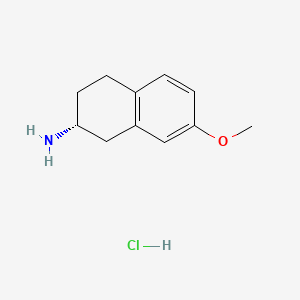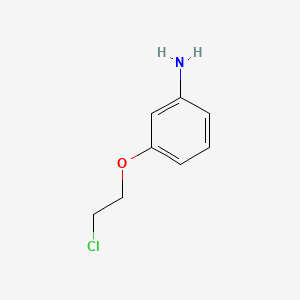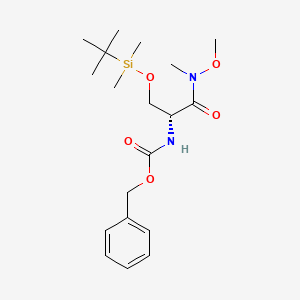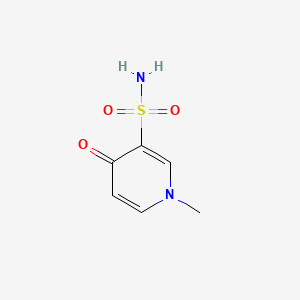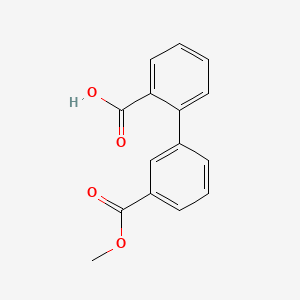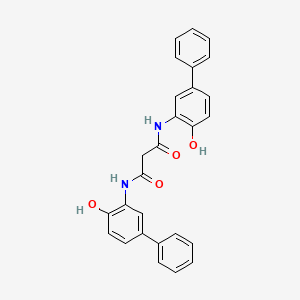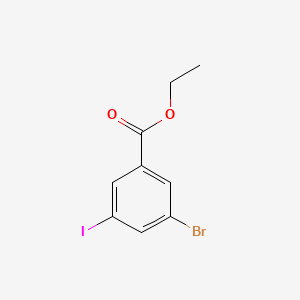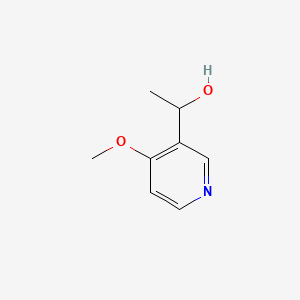
1-(4-Methoxypyridin-3-yl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Methoxypyridin-3-yl)ethanol, also known as MPE, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. MPE is a derivative of pyridine and has been found to have various biochemical and physiological effects, making it an interesting compound to study.
Wirkmechanismus
The mechanism of action of 1-(4-Methoxypyridin-3-yl)ethanol is not fully understood. However, it is believed that 1-(4-Methoxypyridin-3-yl)ethanol enhances the release of acetylcholine by inhibiting the activity of acetylcholinesterase, an enzyme that breaks down acetylcholine. This results in an increase in the concentration of acetylcholine in the brain, which enhances cognitive function.
In the case of cancer research, 1-(4-Methoxypyridin-3-yl)ethanol induces apoptosis by activating caspase-3, a protein that plays a crucial role in the process of programmed cell death. This results in the death of cancer cells and inhibits their growth.
Biochemische Und Physiologische Effekte
1-(4-Methoxypyridin-3-yl)ethanol has been found to have various biochemical and physiological effects. In addition to enhancing the release of acetylcholine and inducing apoptosis, 1-(4-Methoxypyridin-3-yl)ethanol has also been found to have antioxidant and anti-inflammatory properties. This makes 1-(4-Methoxypyridin-3-yl)ethanol a potential candidate for the treatment of diseases such as Parkinson's disease and multiple sclerosis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-(4-Methoxypyridin-3-yl)ethanol in lab experiments is its ability to enhance cognitive function. This makes it a useful tool for studying the mechanisms of learning and memory. Additionally, 1-(4-Methoxypyridin-3-yl)ethanol has been found to have low toxicity, making it a safe compound to work with.
However, one of the limitations of using 1-(4-Methoxypyridin-3-yl)ethanol in lab experiments is its limited solubility in water. This can make it difficult to administer to test subjects. Additionally, more research is needed to fully understand the mechanism of action of 1-(4-Methoxypyridin-3-yl)ethanol.
Zukünftige Richtungen
There are several future directions for research on 1-(4-Methoxypyridin-3-yl)ethanol. One area of research is the development of 1-(4-Methoxypyridin-3-yl)ethanol-based drugs for the treatment of cognitive disorders such as Alzheimer's disease. Another area of research is the development of 1-(4-Methoxypyridin-3-yl)ethanol-based anticancer drugs.
Additionally, more research is needed to fully understand the mechanism of action of 1-(4-Methoxypyridin-3-yl)ethanol and its biochemical and physiological effects. This will help to identify other potential applications for 1-(4-Methoxypyridin-3-yl)ethanol in scientific research.
Conclusion:
In conclusion, 1-(4-Methoxypyridin-3-yl)ethanol is a chemical compound with various potential applications in scientific research. Its ability to enhance cognitive function and induce apoptosis makes it a promising candidate for the treatment of cognitive disorders and cancer. While there are still limitations to using 1-(4-Methoxypyridin-3-yl)ethanol in lab experiments, its low toxicity and potential benefits make it a compound worth studying further.
Synthesemethoden
The synthesis of 1-(4-Methoxypyridin-3-yl)ethanol involves the reaction of 4-methoxypyridine-3-carboxaldehyde with sodium borohydride in the presence of ethanol. This reaction results in the formation of 1-(4-Methoxypyridin-3-yl)ethanol as a white crystalline solid. The purity of the compound can be improved through recrystallization.
Wissenschaftliche Forschungsanwendungen
1-(4-Methoxypyridin-3-yl)ethanol has been found to have various applications in scientific research. One of the most promising applications is in the field of neuroscience. 1-(4-Methoxypyridin-3-yl)ethanol has been shown to enhance the release of acetylcholine, a neurotransmitter that plays a crucial role in learning and memory. This makes 1-(4-Methoxypyridin-3-yl)ethanol a potential candidate for the treatment of cognitive disorders such as Alzheimer's disease.
Another application of 1-(4-Methoxypyridin-3-yl)ethanol is in the field of cancer research. 1-(4-Methoxypyridin-3-yl)ethanol has been found to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. This makes 1-(4-Methoxypyridin-3-yl)ethanol a potential candidate for the development of anticancer drugs.
Eigenschaften
IUPAC Name |
1-(4-methoxypyridin-3-yl)ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-6(10)7-5-9-4-3-8(7)11-2/h3-6,10H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXWKXNOFPNXPMS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CN=C1)OC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxypyridin-3-yl)ethanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


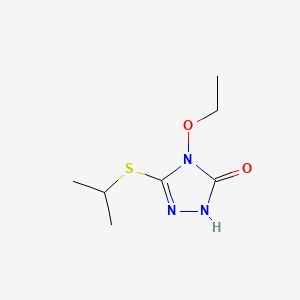
![Methyl 2-[6-hydroxy-5,7-dimethyl-2-(methylamino)-1,3-benzothiazol-4-yl]-2-pyridin-3-ylacetate](/img/structure/B575159.png)
